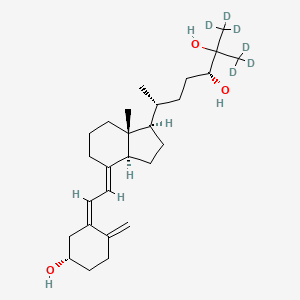

Secalciferol-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Secalciferol-d6 is synthesized through the incorporation of deuterium into Secalciferol. The process involves the selective deuteration of specific hydrogen atoms in the Secalciferol molecule. This can be achieved using deuterated reagents and solvents under controlled reaction conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated precursors. The process typically includes multiple steps of purification and quality control to ensure the isotopic purity and chemical stability of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Secalciferol-d6 undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups in this compound can be reduced to form alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include alkyl halides and acyl chlorides

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can yield primary or secondary alcohols .

Applications De Recherche Scientifique

Scientific Research Applications

Secalciferol-d6 is utilized in various scientific domains due to its unique properties:

-

Chemistry :

- Stable Isotope Labeling : this compound serves as a stable isotope-labeled compound, crucial for tracing and quantifying metabolic pathways in biological systems. The presence of deuterium allows for differentiation from non-deuterated compounds in mass spectrometry and nuclear magnetic resonance spectroscopy studies .

-

Biology :

- Bone Ossification : Research indicates that this compound plays a significant role in bone ossification processes. It has been shown to enhance cell proliferation in chondrocytes and modulate matrix enzyme activity, which is vital for maintaining cartilage integrity .

- Anti-inflammatory Effects : Studies suggest that this compound may exhibit anti-inflammatory properties by influencing calcium and phosphorus homeostasis and potentially reducing the abundance of pro-apoptotic factors like p53 .

-

Medicine :

- Therapeutic Applications : There is ongoing investigation into the therapeutic potential of this compound in treating bone-related disorders and inflammatory diseases. Its ability to bind to the vitamin D receptor (VDR) suggests it could be beneficial in modulating immune responses and bone health .

- Industry :

Case Studies

Several studies have highlighted the applications of this compound:

- Bone Health Research : A study demonstrated that this compound significantly increased osteocalcin synthesis in osteoblastic cells when combined with 1α,25-dihydroxyvitamin D3, indicating its role in enhancing bone formation .

- Inflammation Modulation : Another research effort indicated that this compound could inhibit cytochrome c translocation induced by phosphate, suggesting a protective role against apoptosis in chondrocytes during inflammatory conditions .

Mécanisme D'action

Secalciferol-d6 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor found in various tissues throughout the body. Upon binding, the VDR forms a heterodimer with the retinoid X receptor (RXR), which then binds to vitamin D response elements in the DNA. This interaction modulates the transcription of genes involved in calcium and phosphate homeostasis, bone mineralization, and immune function .

Comparaison Avec Des Composés Similaires

Secalciferol-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in metabolic studies. Similar compounds include:

Secalciferol: The non-deuterated form of this compound, involved in similar biological processes.

Calcitriol: The active form of vitamin D, which also binds to the VDR and regulates calcium and phosphate homeostasis.

Ergocalciferol: Another form of vitamin D, which is converted to its active form in the body and has similar biological effects

This compound stands out due to its use in research applications requiring stable isotope labeling, providing unique insights into metabolic pathways and pharmacokinetics .

Activité Biologique

Secalciferol-d6, also known as (24R)-24,25-dihydroxyvitamin D3-d6, is a stable isotope of Secalciferol, a metabolite of Vitamin D. This compound plays a significant role in various biological processes, particularly in calcium and phosphorus homeostasis, and exhibits anti-inflammatory properties. This article delves into the biological activities associated with this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is a derivative of Secalciferol, which is crucial for bone health and metabolic functions. It is synthesized in the body from Vitamin D3 (cholecalciferol) and further hydroxylated to form its active metabolites. The primary mechanism of action involves binding to the Vitamin D receptor (VDR), leading to transcriptional regulation of genes involved in calcium absorption and bone metabolism.

Biological Mechanisms

- Calcium and Phosphorus Homeostasis :

- Cell Proliferation and Differentiation :

- Anti-inflammatory Effects :

Table 1: Biological Activities of this compound

Case Study 1: Vitamin D Supplementation Impact

A recent case study highlighted the effects of vitamin D supplementation on a 23-year-old female medical student with initial serum levels of 45.6 nmol/l. Following a structured supplementation regimen with Vitamin D3, her levels increased to 132 nmol/l after several weeks. The study noted improvements in her overall health and recovery from an acute respiratory tract infection (ARTI) during the supplementation period .

Case Study 2: In Vitro Studies on Osteosarcoma Cells

In vitro studies demonstrated that Secalciferol can inhibit calcium channels in osteosarcoma cells by suppressing the effects of 1α,25-dihydroxyvitamin D3. This suggests potential therapeutic applications for managing conditions characterized by aberrant cell proliferation .

Research Findings

Extensive research has been conducted on the biological activity of Secalciferol and its derivatives:

- Mechanistic Studies : Investigations into the structural requirements for VDR activation have shown that modifications to the A-ring and side chain can significantly alter biological activity while maintaining low calcemic effects .

- Clinical Implications : The role of this compound in treating vitamin D deficiency-related conditions underscores its importance in clinical nutrition and preventive medicine .

Propriétés

IUPAC Name |

(3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1,1,1-trideuterio-2-(trideuteriomethyl)heptane-2,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11-/t19-,22+,23-,24+,25-,27-/m1/s1/i3D3,4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKJYANJHNLEEP-YIZZJVCQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([C@@H](CC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)O)(C([2H])([2H])[2H])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.